5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID
Overview
Description
5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID is a heterocyclic compound that features a furan ring fused to a dihydropyridine ring
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
Furan derivatives are known to interact with various cellular targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity, resulting in its observed biological effects.
Biochemical Pathways
Given the broad biological activities of furan derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, viral replication, or cell proliferation, among others.
Pharmacokinetics
The bioavailability of a compound is influenced by its adme properties, which determine how much of the compound reaches its site of action within the body .
Result of Action
Based on the known biological activities of furan derivatives, this compound may have effects such as inhibiting the proliferation of certain cell types , modulating inflammatory responses, or interfering with viral replication .
Biochemical Analysis
Biochemical Properties
5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . The interaction between 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and bacterial enzymes involves the formation of a stable complex, which prevents the enzymes from catalyzing essential biochemical reactions necessary for bacterial survival . Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can inhibit the proliferation of certain cancer cells by inducing apoptosis, a process of programmed cell death . This apoptotic effect is mediated through the activation of specific signaling pathways that lead to the expression of pro-apoptotic genes and the suppression of anti-apoptotic genes . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activity, without causing significant toxicity . At higher doses, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which further increases in dosage do not enhance its therapeutic effects but instead lead to toxicity .
Metabolic Pathways
5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence its therapeutic effects and toxicity, as the metabolites may contribute to its overall activity and potential side effects . Additionally, this compound can affect metabolic flux and the levels of key metabolites, further influencing cellular function and responses .
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is important for its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carboxylic acid with suitable reagents to form the dihydropyridine ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furan and dihydropyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and dihydropyridine derivatives, such as:
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets 5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID apart is its unique combination of the furan and dihydropyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZFHAUWGTAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686892 | |
Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-61-1 | |
Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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